

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

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An In-Depth Technical Guide to **1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(1-ethoxyethyl)-4-iodo-1H-pyrazole**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, synthesis, reactivity, and critical applications, grounding the discussion in established chemical principles and field-proven methodologies.

Introduction: A Strategically Designed Intermediate

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole is a strategically designed synthetic intermediate that combines two key features for chemical synthesis: a reactive carbon-iodine bond and a protecting group on the pyrazole nitrogen. The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.^{[1][2][3][4]}

The utility of this specific molecule is threefold:

- The Pyrazole Core: Provides a rigid, aromatic scaffold known to interact with various biological targets.^[3]

- The 4-Iodo Substituent: The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, making it an excellent electrophilic partner for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[\[5\]](#)
- The 1-(1-Ethoxyethyl) Group: This acetal serves as an acid-labile protecting group for the pyrazole N-H. It prevents interference from the acidic proton during base-mediated reactions and can be easily removed under mild acidic conditions to yield the free N-H pyrazole, which is often crucial for biological activity or further functionalization.[\[6\]](#)[\[7\]](#)

Physicochemical and Spectral Properties

A clear understanding of a compound's physical and spectral properties is fundamental to its application in the laboratory.

Core Physical Data

Property	Value	Source(s)
CAS Number	575452-22-1	[8] [9] [10]
Molecular Formula	C ₇ H ₁₁ IN ₂ O	[8] [9] [10]
Molecular Weight	266.08 g/mol	[8]
Appearance	White to pale yellow oil or solid	[1] [6]
Boiling Point	70-76 °C at 0.5-2.2 mbar	[6] [11]
Solubility	Soluble in common organic solvents (DMF, DMSO, chlorinated solvents)	[1]
Storage	2-8°C, sealed in dry conditions, protected from light	[9] [12]

Spectral Characterization

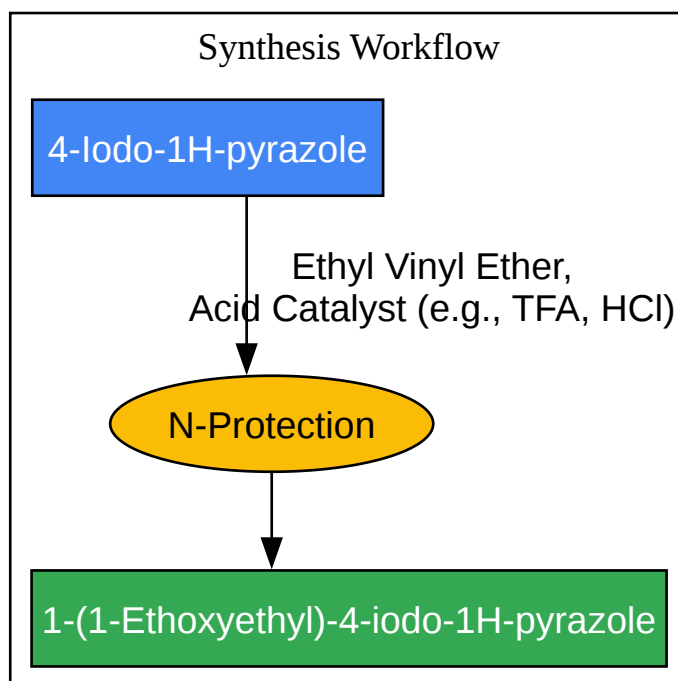
While a dedicated public spectrum for this exact compound is sparse, its NMR data can be reliably predicted based on its constituent parts and published data for analogous structures.[\[6\]](#)
[\[13\]](#)[\[14\]](#)

- ^1H NMR:
 - Pyrazole Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm) corresponding to the protons at the C3 and C5 positions.
 - Ethoxyethyl Protons: A quartet for the N-CH (~5.5 ppm), a quartet for the O-CH₂ (~3.5 ppm), a doublet for the CH-CH₃ (~1.5 ppm), and a triplet for the O-CH₂-CH₃ (~1.2 ppm) are characteristic of the protecting group.
- ^{13}C NMR:
 - Pyrazole Carbons: Signals for C3, C5, and the iodine-bearing C4 will be present. The C-I bond causes a significant downfield shift for the C4 carbon.[\[13\]](#)
 - Ethoxyethyl Carbons: Four distinct signals corresponding to the carbons of the ethoxyethyl group will be observed in the aliphatic region.[\[6\]](#)

Synthesis, Handling, and Stability

Synthesis Pathway

The preparation of **1-(1-ethoxyethyl)-4-iodo-1H-pyrazole** is typically a two-step process starting from the parent 4-iodo-1H-pyrazole. The ethoxyethyl group is introduced by reacting the N-H of the pyrazole with ethyl vinyl ether, often catalyzed by a trace amount of acid.[\[6\]](#)[\[7\]](#)



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Caption: Synthesis of the title compound via N-protection.

Experimental Protocol: N-Protection of 4-Iodo-1H-pyrazole

Causality: This protocol utilizes ethyl vinyl ether as an electrophile. The reaction is acid-catalyzed, which protonates the vinyl ether, making it more susceptible to nucleophilic attack by the pyrazole nitrogen. Dichloromethane (CH_2Cl_2) is a common inert solvent for this transformation.

- **Preparation:** Dissolve 4-iodo-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** Add ethyl vinyl ether (1.5-2.0 equiv) to the solution.
- **Catalysis:** Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or a drop of concentrated HCl.^[7]

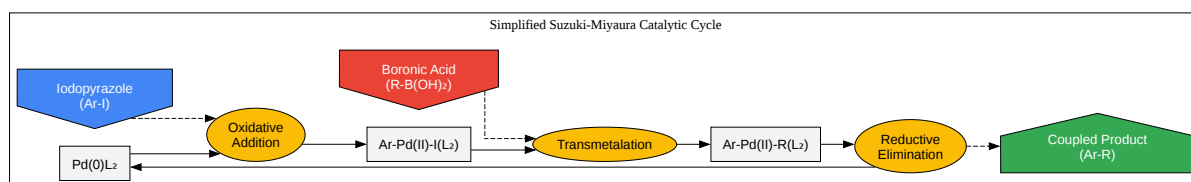
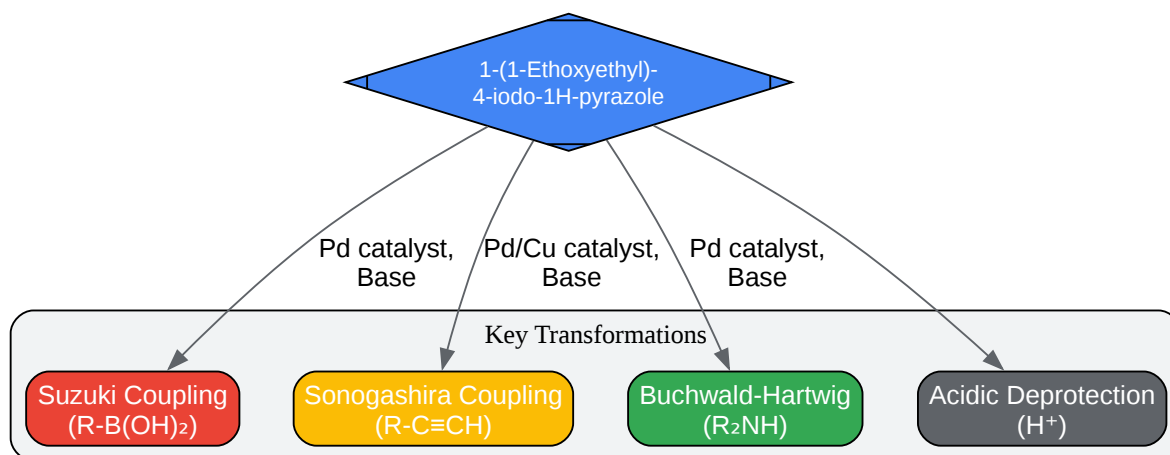
- **Reaction:** Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), and filter.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield the final product as a clear oil.^[6]

Safety, Storage, and Stability

- **Safety:** The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).^[9] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, and handling should occur in a well-ventilated fume hood.^[15]
- **Storage:** It is recommended to store the compound at 2-8°C, sealed tightly in a dry environment and protected from light.^{[9][12]}
- **Stability:** Aryl iodides can be sensitive to light and heat, which can cause deiodination—the cleavage of the C-I bond to release elemental iodine, often observed as a yellow or brown discoloration.^[16] Using high-purity solvents and storing solutions in amber vials can mitigate this degradation.^{[16][17]}

Chemical Reactivity and Synthetic Applications

The synthetic power of **1-(1-ethoxyethyl)-4-iodo-1H-pyrazole** lies in its dual functionality: the highly reactive C-I bond and the easily removable N-protecting group.



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- To cite this document: BenchChem. [1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1587241#1-1-ethoxyethyl-4-iodo-1h-pyrazole-chemical-properties]

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